REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7]([CH3:19])[N:8]2[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])([O-])=O.[H][H]>C(OCC)(=O)C.[Pt]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7]([CH3:19])[N:8]2[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]
|
Name
|
(4-nitro-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=C(N(C2=CC=C1)CC(=O)OCC)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(3 hours)
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through kieselguhr
|
Type
|
WASH
|
Details
|
the solids washed with ethyl acetate (75 ml)
|
Type
|
WASH
|
Details
|
The filtrate and wash
|
Type
|
CUSTOM
|
Details
|
obtained from 2 previous experiments which
|
Type
|
CUSTOM
|
Details
|
each on a 2 g scale, and evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=C(N(C2=CC=C1)CC(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |